molecular formula C4H4O B031954 Furan CAS No. 110-00-9

Furan

Cat. No. B031954
CAS RN: 110-00-9
M. Wt: 68.07 g/mol
InChI Key: YLQBMQCUIZJEEH-UHFFFAOYSA-N
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Patent
US04221713

Procedure details

Methylvinylketone (14 g, 0.2 mol) was added dropwise over a period of about 2 hours to furan (150 ml), containing a trace of p-toluene-sulphonic acid, boiling under reflux. The dark brown reaction mixture was stirred for about 16 hours at room temperature. The excess furan was removed by distillation, after which the residue was distilled under vacuum giving 4-(2-furyl)butan-2-one (18.5 g, 67% yield). In a way analogous to that described in Example II, the ketone was reduced to the corresponding alcohol and subsequently converted to the mesylate (28 g, 92% yield).
Name
Methylvinylketone
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]=[CH2:5])=[O:3].C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:17]1[CH:21]=[CH:20][CH:19]=[CH:18]1>>[O:17]1[CH:21]=[CH:20][CH:19]=[C:18]1[CH2:5][CH2:4][C:2](=[O:3])[CH3:1]

Inputs

Step One
Name
Methylvinylketone
Quantity
14 g
Type
reactant
Smiles
CC(=O)C=C
Name
Quantity
150 mL
Type
reactant
Smiles
O1C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The dark brown reaction mixture was stirred for about 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The excess furan was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
after which the residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1C(=CC=C1)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.